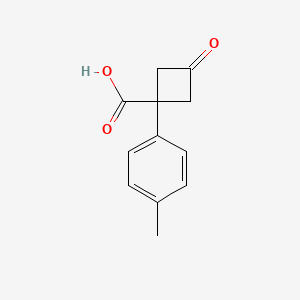

1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 4-methylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with malonic acid in the presence of a base to form a cyclobutane ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

Scientific Research Applications

1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

4-Methylpropiophenone: Shares a similar aromatic structure but differs in the functional groups attached to the ring.

Pyrrolidinone Derivatives: These compounds have a similar cyclic structure but differ in the ring size and functional groups.

Hydrazine-Coupled Pyrazoles: These compounds share some structural similarities but have different pharmacological properties.

Uniqueness: 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with a 4-methylphenyl group and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a methylphenyl group and a carboxylic acid moiety. Its chemical structure is critical for its biological activity, influencing interactions with biological targets.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity data across different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.0 | Induces apoptosis via caspase activation |

| COLO201 (Colorectal) | 12.5 | Cell cycle arrest in G2/M phase |

| A549 (Lung) | 20.0 | Inhibition of DNA synthesis |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound demonstrated significant potency against COLO201 cells, suggesting a targeted effect on colorectal cancer.

The mechanisms underlying the cytotoxic activity of this compound involve several pathways:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspases, which are crucial for the apoptotic process.

- Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest, particularly in the G2/M phase, preventing cancer cells from dividing and proliferating.

- DNA Synthesis Inhibition : The inhibition of DNA synthesis leads to an accumulation of cells in the G1 phase, further contributing to its antiproliferative effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Study on Mice Models : In a study involving xenograft models of human tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects.

- Combination Therapy : When combined with standard chemotherapeutic agents, this compound enhanced the overall cytotoxic effect, suggesting potential for use as an adjunct therapy in cancer treatment.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity towards normal cells at therapeutic doses. Further studies are needed to fully elucidate its safety profile and any long-term effects.

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H12O3/c1-8-2-4-9(5-3-8)12(11(14)15)6-10(13)7-12/h2-5H,6-7H2,1H3,(H,14,15) |

InChI Key |

LRUKUZAFKKKMKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.